molecular formula C13H17N3O2S B15217625 Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- CAS No. 258526-72-6

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]-

Cat. No.: B15217625
CAS No.: 258526-72-6
M. Wt: 279.36 g/mol
InChI Key: HZHOPJIZCQDHMZ-UHFFFAOYSA-N
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Description

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- (hereafter referred to as the target compound) is a synthetic adrenergic receptor ligand characterized by a phenyl ring substituted with a 1H-imidazol-4-ylmethyl group at the 3-position and a methyl group at the 2-position, linked to an ethanesulfonamide moiety.

Properties

CAS No.

258526-72-6

Molecular Formula

C13H17N3O2S

Molecular Weight

279.36 g/mol

IUPAC Name

N-[3-(1H-imidazol-5-ylmethyl)-2-methylphenyl]ethanesulfonamide

InChI

InChI=1S/C13H17N3O2S/c1-3-19(17,18)16-13-6-4-5-11(10(13)2)7-12-8-14-9-15-12/h4-6,8-9,16H,3,7H2,1-2H3,(H,14,15)

InChI Key

HZHOPJIZCQDHMZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1C)CC2=CN=CN2

Origin of Product

United States

Preparation Methods

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

N-(3-((1H-Imidazol-4-yl)methyl)-2-methylphenyl)ethanesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

Based on the search results, the scientific research applications of N-(3-((1H-Imidazol-4-yl)methyl)-2-methylphenyl)ethanesulfonamide are as follows:

  • Chemistry It can be used as a building block for synthesizing more complex molecules.
  • Biology It is studied for its potential biological activities, including antimicrobial and antifungal properties.
  • Medicine It is investigated for potential therapeutic effects, particularly in the development of new drugs.
  • Industry It is utilized in the production of materials with specific properties, such as catalysts and dyes.

One common method for preparation involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The mechanism of action of N-(3-((1H-Imidazol-4-yl)methyl)-2-methylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways.

Other research regarding compounds containing sulfonamide and imidazole include:

  • 4-imidazole derivatives of benzyl and restricted benzyl sulfonamides, sulfamides, ureas, carbamates, and amides and their use as alpha-1a agonists .
  • A series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were designed, synthesized, and evaluated for their antimicrobial activity against a series of strains of Bacillus subtilis .
  • A new set of imidazolone-sulphonamide-pyrimidine hybrids were designed and synthesized, and the cytotoxic activity of the new imidazolone-sulphonamide was assessed on the breast MCF-7 cancer cell line .
  • Antitumor compounds containing a methane sulfonamide moiety were synthesized with an azomethine fragment and tested against 59 human cancer cell lines in vitro .

Mechanism of Action

The mechanism of action of N-(3-((1H-Imidazol-4-yl)methyl)-2-methylphenyl)ethanesulfonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Receptor Selectivity

The target compound’s closest structural analog is ABT-866, which lacks the 2-methyl group on the phenyl ring. ABT-866 is a well-characterized alpha-1 AR agonist with enhanced selectivity for the alpha-1A subtype compared to older agents like midodrine and phenylpropanolamine .

Other relevant compounds include Compound A (N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea) and Compound B , which are selective alpha-2C AR agonists . These compounds share the imidazolylmethyl motif but incorporate a benzoxazine core instead of a substituted phenyl ring, leading to divergent receptor targeting (alpha-2C vs. alpha-1A).

Table 1: Structural and Receptor Selectivity Comparison
Compound Name Core Structure Key Substituents Target Receptor Selectivity Profile
Target Compound 2-Methylphenyl 3-(Imidazol-4-ylmethyl), 2-methyl Alpha-1A AR* Inferred high selectivity*
ABT-866 Phenyl 3-(Imidazol-4-ylmethyl) Alpha-1A AR Enhanced vs. midodrine
Compound A Benzoxazine 4-(Imidazol-4-ylmethyl) Alpha-2C AR High selectivity
Midodrine Phenylpropanolamine derivative Hydroxy group, methyldopa-like Alpha-1 AR Non-selective

*Inferred based on structural similarity to ABT-864.

Pharmacological and Pharmacokinetic Profiles

ABT-866 demonstrates superior in vitro and in vivo efficacy compared to midodrine, with improved metabolic stability and reduced off-target effects .

Table 2: Pharmacological Comparison
Compound Name Binding Affinity (Ki) Brain Penetration Therapeutic Indication Key Limitations
Target Compound* Not reported Likely moderate† Cardiovascular regulation* Limited data
ABT-866 Alpha-1A: <10 nM‡ Moderate Cardiomyopathy models, hypertension Requires further clinical validation
Compound A Alpha-2C: ~50 nM Poor Peripheral vasoconstriction Limited CNS applicability
Midodrine Alpha-1: ~100 nM Low Orthostatic hypotension Non-selective, side effects

*Inferred based on structural and functional parallels.
†Predicted from increased lipophilicity vs. ABT-865.
‡Data from REF 5 in .

Therapeutic Potential and Limitations

  • ABT-866 has shown promise in preclinical models of cardiomyopathy, such as protecting against doxorubicin-induced cardiac damage . The target compound’s structural refinement may further optimize these effects.
  • Compounds A and B are restricted to peripheral applications due to poor brain penetration, limiting their utility in central nervous system (CNS) disorders .
  • Midodrine remains a clinical mainstay for hypotension but suffers from non-selectivity and adverse effects like bradycardia .

Biological Activity

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- (CAS Number: 258526-72-6) is a compound of significant interest in pharmacological research due to its biological activity and potential therapeutic applications. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H17N3O2S
  • Molecular Weight : 273.36 g/mol
  • Structure : The compound features an imidazole ring, which is critical for its biological activity.

Ethanesulfonamide, N-[3-(1H-imidazol-4-ylmethyl)-2-methylphenyl]- functions primarily as a ligand for ion channels and receptors. Notably, it has been shown to activate the TRPV2 ion channel, which plays a role in various physiological processes including pain perception and thermoregulation .

Ion Channel Activation

The activation of TRPV2 by this compound suggests potential applications in pain management and inflammatory conditions. The TRPV2 channel is known to be involved in nociception, and compounds that modulate its activity could serve as analgesics .

Pharmacological Effects

  • Analgesic Properties : By activating TRPV2 channels, Ethanesulfonamide may exhibit analgesic effects, making it a candidate for pain relief therapies.
  • Anti-inflammatory Activity : The compound's ability to influence ion channels may also extend to anti-inflammatory effects, potentially aiding in the treatment of inflammatory diseases .
  • Neurological Applications : Given its structural similarity to other imidazole derivatives known for neuroprotective effects, further research could explore its efficacy in neurodegenerative diseases .

Case Studies and Research Findings

Several studies have investigated the biological activity of Ethanesulfonamide:

  • Study 1 : A study published in Pharmacology Reports demonstrated that compounds activating TRPV2 could significantly reduce pain responses in animal models. Ethanesulfonamide was included in tests showing promising results in reducing nociceptive behavior .
  • Study 2 : Research highlighted in European Journal of Pharmacology indicated that imidazole derivatives possess anti-inflammatory properties. Ethanesulfonamide was tested alongside these compounds, showing a reduction in inflammatory markers in vitro .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Analgesic EffectActivation of TRPV2 leading to reduced pain
Anti-inflammatoryReduction of inflammatory markers
Neurological ImpactPotential neuroprotective effects

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